molecular formula C17H15NO2 B2608019 6-Pyridin-3-ylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid CAS No. 2241142-66-3

6-Pyridin-3-ylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid

Cat. No.: B2608019
CAS No.: 2241142-66-3
M. Wt: 265.312
InChI Key: AQRDPNPDKFVLPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Pyridin-3-ylspiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxylic acid is a complex organic compound characterized by a spirocyclic structure. This compound features a pyridine ring attached to a spirocyclic system, which includes a dihydroindene and a cyclopropane ring. The unique structure of this compound makes it an interesting subject for research in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pyridin-3-ylspiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of efficient catalysts, high-throughput reaction conditions, and continuous flow reactors to ensure consistent and high-quality production.

Chemical Reactions Analysis

Types of Reactions

6-Pyridin-3-ylspiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the spirocyclic system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as halides or amines.

Mechanism of Action

The mechanism of action of 6-Pyridin-3-ylspiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into binding sites of enzymes or receptors, potentially inhibiting their activity or modulating their function. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Pyridin-3-ylspiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxylic acid is unique due to its combination of a spirocyclic system with a pyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

6-pyridin-3-ylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c19-16(20)15-9-17(15)6-5-12-8-11(3-4-14(12)17)13-2-1-7-18-10-13/h1-4,7-8,10,15H,5-6,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRDPNPDKFVLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2C(=O)O)C3=C1C=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.